molecular formula C21H21FN2O2 B7712209 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide

4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide

Cat. No. B7712209
M. Wt: 352.4 g/mol
InChI Key: ONZMDUFOOBMITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. Additionally, it may have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have neuroprotective effects. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its potential therapeutic applications. However, a limitation is the lack of understanding of its mechanism of action.

Future Directions

For the study of 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide include further research into its mechanism of action, as well as its potential therapeutic applications in cancer research, neurological disorders, and infectious diseases. Additionally, studies could be conducted to investigate the toxicity and safety of this compound.

Synthesis Methods

The synthesis of 4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with propylamine, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride. The yield of the synthesis method is approximately 55%.

Scientific Research Applications

4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. These studies include its application in cancer research, neurological disorders, and infectious diseases.

properties

IUPAC Name

4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-3-10-24(21(26)15-5-7-18(22)8-6-15)13-17-12-16-11-14(2)4-9-19(16)23-20(17)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZMDUFOOBMITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide

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